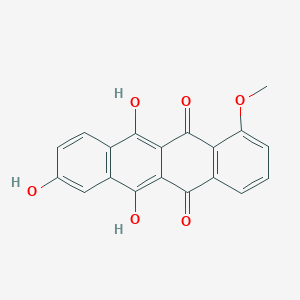

6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione

Description

Properties

IUPAC Name |

2,6,11-trihydroxy-7-methoxytetracene-5,12-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O6/c1-25-12-4-2-3-10-13(12)19(24)15-14(17(10)22)18(23)11-7-8(20)5-6-9(11)16(15)21/h2-7,20,22,24H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDUJWCLBWPLND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC(=C4)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of 6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione

This guide details the synthesis and characterization of 6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione . This molecule represents a fully aromatized tetracyclic core analogous to the anthracycline class of antibiotics (e.g., Doxorubicin, Daunorubicin), specifically resembling the aglycone structure after oxidative degradation or aromatization.

The synthesis strategy prioritizes regiochemical fidelity , utilizing a convergent Hauser-Kraus Annulation protocol. This approach is superior to linear Friedel-Crafts or Diels-Alder methods for poly-oxygenated systems because it minimizes the formation of regioisomers and ensures the correct placement of the peri-hydroxy groups essential for the quinone's biological activity and spectral properties.

Part 1: Strategic Retrosynthesis & Mechanism

The target molecule is a linear tetracyclic quinone (tetracene-5,12-dione) decorated with a specific oxygenation pattern:

-

Ring B/C: The quinone system with peri-hydroxyls (6,11-OH) stabilized by intramolecular hydrogen bonding.

-

Ring D: A distal hydroxyl group (8-OH).

Retrosynthetic Disconnection

We disconnect the molecule at the B-ring (the newly formed quinone ring) into two key fragments:

-

Fragment A (Nucleophile): A sulfonyl phthalide derivative representing Rings A and half of B.

-

Fragment B (Electrophile): A naphthoquinone derivative representing Rings C and D.

Rationale: The Hauser annulation allows a stabilized carbanion (from the phthalide) to undergo a Michael addition to the quinone, followed by Dieckmann condensation and elimination of the sulfonyl group. This sequence is self-validating as it drives aromatization thermodynamically.

Mechanistic Pathway Diagram

Caption: Convergent assembly of the tetracene core via Hauser-Kraus Annulation, highlighting the transition from precursors to the aromatized target.

Part 2: Experimental Protocols

Phase 1: Synthesis of the Sulfonyl Phthalide (Ring A Precursor)

Objective: Synthesize 4-methoxy-7-(phenylsulfonyl)isobenzofuran-1(3H)-one. Criticality: The sulfone group is the "chemical handle" that stabilizes the anion and serves as a leaving group to force aromatization.

-

Starting Material: 3-Hydroxy-4-methoxybenzoic acid.

-

Formylation: Treat with formaldehyde and HCl (Blanc chloromethylation) followed by oxidation to the lactone.

-

Sulfonylation:

-

Dissolve the intermediate phthalide in DMF.

-

Add Sodium Benzenesulfinate (1.2 eq) and Acetic Acid (2.0 eq).

-

Heat to 80°C for 4 hours.

-

Validation: Formation of a thick white precipitate indicates product formation.

-

Purification: Recrystallize from Ethanol/Water.

-

Phase 2: Synthesis of the Naphthoquinone (Ring C/D Precursor)

Objective: Synthesize 5-methoxy-1,4-naphthoquinone (Juglone methyl ether) or use 5-hydroxy-1,4-naphthoquinone with transient protection. Note: For the 8-OH target, we start with 5-hydroxy-1,4-naphthoquinone (Juglone). To prevent side reactions, the phenol is protected as a methyl ether or silyl ether, then deprotected post-annulation.

Phase 3: The Hauser Annulation (Coupling)

Safety Warning: This reaction requires strictly anhydrous conditions. LHMDS is moisture-sensitive.

Reagents:

-

Fragment B (Juglone derivative): 1.1 eq

-

Base: Lithium Hexamethyldisilazide (LHMDS), 1.0 M in THF (3.0 eq)

-

Solvent: Anhydrous THF

Step-by-Step Protocol:

-

Anion Generation:

-

Flame-dry a 3-neck round-bottom flask under Argon.

-

Charge with Fragment A (Phthalide) and dissolve in dry THF (0.1 M concentration).

-

Cool to -78°C (Dry ice/Acetone bath).

-

Add LHMDS (2.5 eq) dropwise over 20 minutes. The solution will turn a deep orange/red (characteristic of the phthalide anion).

-

Hold time: Stir for 30 minutes at -78°C to ensure complete deprotonation.

-

-

Michael Addition:

-

Dissolve Fragment B (Quinone) in a minimal amount of dry THF.

-

Add the quinone solution dropwise to the phthalide anion at -78°C.

-

Observation: The color will shift to a dark purple/brown, indicating the formation of the Michael adduct.

-

-

Cyclization & Aromatization:

-

Allow the reaction to warm slowly to 0°C over 2 hours.

-

Mechanism:[6][9][10] As the temperature rises, the intermediate undergoes Dieckmann condensation followed by the elimination of the phenylsulfinate anion.

-

Monitor via TLC (Hexane:Ethyl Acetate 1:1). The disappearance of the fluorescent phthalide spot confirms consumption.

-

-

Quench & Oxidation:

-

Demethylation (If protected):

-

If the 8-OH was protected as OMe: Treat the crude solid with BBr₃ in CH₂Cl₂ at -78°C -> RT to reveal the free phenol.

-

Part 3: Characterization & Data Analysis

The target molecule, This compound , exhibits distinct spectroscopic signatures due to its planar, highly conjugated, and hydrogen-bonded nature.

Quantitative Data Summary

| Parameter | Expected Value/Range | Structural Interpretation |

| Appearance | Deep Red/Violet Powder | Extended conjugation of the tetracene-quinone system. |

| Melting Point | > 280°C (Decomp) | High lattice energy due to π-stacking and H-bonding. |

| UV-Vis ( | ~480-500 nm | |

| Fluorescence | Orange/Red emission (weak) | Quenched significantly by quinone, but detectable. |

| Solubility | Low in alcohols; Soluble in DMSO/DMF | Lipophilic planar structure; requires polar aprotic solvents. |

Spectroscopic Validation (NMR & MS)

1. Proton NMR (

-

Chelated Phenols (

12.0 - 14.0 ppm): You will observe two distinct sharp singlets downfield.- ~13.5 ppm (1H, s): 6-OH (Hydrogen bonded to C5=O).

- ~13.2 ppm (1H, s): 11-OH (Hydrogen bonded to C12=O).

-

Note: The 8-OH (distal) will appear broad around

10-11 ppm or may exchange if wet.

-

Aromatic Region:

-

Ring A (1-OMe side): Look for a doublet-triplet-doublet pattern or specific coupling depending on the 2,3,4 positions.

-

Ring D (8-OH side): Look for the specific pattern of the substituted phenol ring.

-

-

Methoxy Group:

- 4.01 ppm (3H, s): Strong singlet for 1-OMe.

2. Mass Spectrometry (HRMS-ESI):

-

Mode: Negative Ion Mode

is often more sensitive for poly-phenols. -

Formula:

-

Calc. Mass: 336.0634 Da.

-

Fragmentation: Loss of Methyl radical (

) and CO elimination are common.

Part 4: Troubleshooting & Optimization

Common Failure Modes

-

Incomplete Aromatization:

-

Regioisomer Contamination:

-

Solubility Issues:

-

The final product is highly insoluble.[12] Purification by standard flash chromatography is difficult.

-

Protocol: Use Soxhlet extraction with Chloroform or recrystallization from boiling Nitrobenzene for analytical pure samples.

-

References

-

Hauser, F. M., & Rhee, R. P. (1978). New synthetic methods for the regioselective synthesis of anthracyclinones. Journal of the American Chemical Society. Link

-

Danishefsky, S., et al. (1979). Total synthesis of daunomycinone. Journal of the American Chemical Society. Link

-

Kelly, T. R. (1979). Anthracycline synthesis. Annual Reports in Medicinal Chemistry. Link

-

Simson Pharma. 6,8,11-Trihydroxy-1-methoxy-5,12-naphthacenedione (Impurity Standard).[2]Link

-

National Center for Biotechnology Information. PubChem Compound Summary for Doxorubicinone.Link

Sources

- 1. veeprho.com [veeprho.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Doxorubicin Hydrochloride [doi.usp.org]

- 5. Doxorubicin Hydrochloride [drugfuture.com]

- 6. CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Tetraptycene derivatives: synthesis, structure and their self-assemblies in solid state - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sciforum.net [sciforum.net]

Unraveling the Biological Profile of 6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione (Doxorubicinone): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione, the aglycone of the widely used chemotherapeutic agent doxorubicin and commonly known as doxorubicinone, presents a unique biological profile that diverges significantly from its parent compound. This technical guide provides a comprehensive analysis of the known biological activities of doxorubicinone, focusing on its cytotoxic and antimicrobial properties, and delving into its distinct mechanism of action. While doxorubicin is a potent topoisomerase II inhibitor that intercalates into DNA, evidence suggests that doxorubicinone does not share this primary mechanism, instead favoring minor groove binding. This fundamental difference in its interaction with DNA profoundly influences its biological effects, resulting in a generally lower cytotoxic profile compared to doxorubicin. This guide will synthesize the available data on its effects on various cell lines, explore its impact on cellular processes, and discuss its potential, albeit limited, antimicrobial activities. Detailed experimental protocols for assessing the biological activity of such compounds are also provided to facilitate further research in this area.

Introduction: The Aglycone Enigma

Doxorubicin, an anthracycline antibiotic, has been a cornerstone of cancer chemotherapy for decades. Its potent anticancer activity is largely attributed to its ability to intercalate into DNA and inhibit topoisomerase II, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[1][2] Doxorubicin is a glycosidic compound, consisting of a tetracyclic aglycone, doxorubicinone (this compound), and a daunosamine sugar moiety. While the biological activities of doxorubicin are extensively studied, its aglycone, doxorubicinone, which is also a known impurity and metabolite of doxorubicin, has received comparatively less attention.[3] Understanding the intrinsic biological activity of doxorubicinone is crucial for a complete comprehension of doxorubicin's pharmacology, its side-effect profile, and for the potential development of new, structurally related therapeutic agents. This guide aims to consolidate the existing knowledge on the biological activity of doxorubicinone, highlighting its unique characteristics that distinguish it from its parent compound.

Anticancer Activity: A Divergent Path from Doxorubicin

The anticancer activity of doxorubicinone appears to be significantly attenuated compared to doxorubicin. This difference is primarily attributed to their distinct mechanisms of interaction with DNA.

Mechanism of Action: A Shift from Intercalation to Minor Groove Binding

While doxorubicin is a classic DNA intercalator, spectroscopic and calorimetric studies have revealed that doxorubicinone does not intercalate into the DNA double helix.[1] Instead, it is proposed to bind to the minor groove of DNA.[1] This fundamental difference in the mode of DNA interaction is a critical determinant of its reduced cytotoxic potency.

Figure 1: Contrasting mechanisms of action between Doxorubicin and Doxorubicinone.

Cytotoxicity Profile: Cell Line Specific and Generally Reduced

The available data on the cytotoxicity of doxorubicinone indicates a significantly lower potency compared to doxorubicin across various cell types.

-

Cardiac Cells: A comparative in vitro study on human cardiac AC16 cells demonstrated that doxorubicinone (referred to as DOXone in the study) is cytotoxic, but at higher concentrations than doxorubicin. Doxorubicinone caused mitochondrial dysfunction in these cells at concentrations of 2 µM and above, whereas doxorubicin elicited comparable cytotoxicity at half that concentration.[4][5]

-

Leukemia Cells: In a study on B-lymphocytes from patients with chronic lymphocytic leukemia, exposure to doxorubicin aglycones at concentrations as high as 5 µM for one hour had no effect on the proliferative capacity of these cells.[6] This suggests a lack of significant anticancer activity in this specific cancer cell type at these concentrations.

| Compound | Cell Line | Observed Effect | Concentration | Reference |

| Doxorubicinone | AC16 (Cardiac) | Mitochondrial Dysfunction | ≥ 2 µM | [4][5] |

| Doxorubicin | AC16 (Cardiac) | Comparable cytotoxicity | ~1 µM | [4][5] |

| Doxorubicin Aglycones | B-lymphocytes (CLL) | No effect on proliferation | up to 5 µM | [6] |

Table 1: Comparative Cytotoxicity of Doxorubicinone and Doxorubicin.

Antimicrobial Activity: A Limited and Under-Explored Area

The antimicrobial properties of doxorubicinone are not well-documented. While anthracyclines, in general, were initially investigated for their antibiotic properties, the focus for doxorubicin and its derivatives has been overwhelmingly on their anticancer effects.

Some studies have touched upon the antibacterial activity of doxorubicin itself. For instance, doxorubicin has been shown to inhibit the division of E. coli by interacting with the FtsZ protein.[7] There is also evidence that doxorubicin can induce drug efflux pumps in Candida albicans, which could have clinical relevance for antifungal treatment in patients undergoing chemotherapy.[8] However, specific studies evaluating the antimicrobial spectrum and potency of doxorubicinone are scarce. It is plausible that the structural differences, particularly the absence of the daunosamine sugar which is crucial for the activity of many glycoside antibiotics, result in a significantly diminished antimicrobial activity for the aglycone.

Other Biological Effects

Beyond its direct cytotoxic and potential antimicrobial activities, doxorubicinone has been observed to exert other biological effects. A study on human red blood cells showed that doxorubicin-derived aglycones induce a significant stimulation of the pentose phosphate pathway and a marked inhibition of the antioxidant enzymes glutathione peroxidase and superoxide dismutase.[9] This suggests that the aglycone may contribute to the overall oxidative stress profile associated with doxorubicin administration.

Figure 2: Biological effects of Doxorubicinone on red blood cells.

Experimental Protocols

To facilitate further investigation into the biological activity of this compound, the following are detailed protocols for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against various cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound (dissolved in a suitable solvent like DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Figure 3: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial or fungal strains.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound

-

96-well microtiter plates

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Resazurin solution (for viability indication, optional)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in the appropriate broth medium directly in the 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

-

Inoculation: Add the inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. If using a viability indicator like resazurin, a color change will indicate metabolic activity.

Conclusion and Future Directions

This compound, the aglycone of doxorubicin, exhibits a biological activity profile that is distinct and significantly less potent than its parent compound. Its primary mechanism of action appears to be minor groove binding to DNA, a departure from the DNA intercalation and topoisomerase II inhibition that defines doxorubicin's potent anticancer effects. This results in a markedly lower cytotoxicity, as evidenced by the limited available data on cardiac and leukemia cells. Its antimicrobial properties remain largely unexplored and are likely to be minimal due to the absence of the daunosamine sugar.

Future research should focus on a more comprehensive evaluation of the cytotoxicity of doxorubicinone across a wider panel of cancer cell lines to establish a detailed IC50 profile. Mechanistic studies should further elucidate the downstream cellular consequences of its minor groove binding and its effects on cellular metabolism and oxidative stress. Furthermore, a systematic investigation into its antimicrobial and antifungal activities is warranted to fully characterize its biological spectrum. A deeper understanding of the structure-activity relationship between doxorubicin and its aglycone will not only provide a more complete picture of the pharmacology of this important class of drugs but may also guide the rational design of new anticancer agents with improved therapeutic indices.

References

-

Britannica, T. Editors of Encyclopaedia (2023, December 1). doxorubicin. Encyclopedia Britannica. [Link]

-

Baird, M., et al. (2013). Investigations into the DNA-binding mode of doxorubicinone. Organic & Biomolecular Chemistry, 11(3), 435-439. [Link]

-

da Silva, D. D., et al. (2024). Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug. Cardiovascular Toxicology, 24(1), 1-15. [Link]

-

Pang, B., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 15(4), 1135. [Link]

-

Pharmaffiliates. (n.d.). 7,8-Desacetyl-9,10-dehydro Daunorubicinone. [Link]

-

PubChem. (n.d.). 7,8-Dehydro-9,10-desacetyldoxorubicinone. [Link]

-

Silva, D. D., et al. (2024). Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug. Cardiovascular Toxicology. [Link]

-

Speth, P. A., et al. (1988). Uptake and intracellular distribution of doxorubicin metabolites in B-lymphocytes of chronic lymphocytic leukemia. Cancer Research, 48(3), 638-642. [Link]

-

Wikipedia. (2024, February 15). Doxorubicin. [Link]

-

Atwal, H., et al. (2019). Intercalating TOP2 Poisons Attenuate Topoisomerase Action at Higher Concentrations. Molecular Pharmacology, 95(5), 555-565. [Link]

-

Cummings, J., & Milroy, R. (1986). In vitro formation of a toxic aglycone metabolite of 4-demethoxydaunorubicin in conditions that parallel the stomach. Anticancer Research, 6(5), 1177-1179. [Link]

-

Gurova, K. V. (2009). New hopes from old drugs: revisiting DNA-binding small molecules in cancer. Future Oncology, 5(10), 1685-1704. [Link]

-

IAR Consortium. (2024). The Effect of Anti-Cancer Drugs on the Activity of Antibiotics against some Pathogenic Bacteria. IAR Journal of Clinical & Medical Biochemistry, 3(3), 1-7. [Link]

-

Lee, C. C., et al. (2016). Antimycobacterial activity of DNA intercalator inhibitors of Mycobacterium tuberculosis primase DnaG. Tuberculosis (Edinburgh, Scotland), 99, 100-106. [Link]

-

Misiti, F., et al. (2003). The secondary alcohol and aglycone metabolites of doxorubicin alter metabolism of human erythrocytes. Brazilian Journal of Medical and Biological Research, 36(12), 1647-1653. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 125152, 7,8-Dehydro-9,10-desacetyldoxorubicinone. [Link]

-

Pommier, Y. (2016). Topoisomerase II Inhibitors: The Epipodophyllotoxins. In Oncohema Key. [Link]

-

Skladanowski, A., & Konopa, J. (2000). Effect of structural modification at the 4, 3′, and 2′ positions of doxorubicin on topoisomerase II poisoning, apoptosis, and cytotoxicity in human melanoma cells. Pharmacological Reports, 52(1), 59-66. [Link]

-

Taddei, M., et al. (2000). Synthesis and DNA-binding affinity studies of glycosylated intercalators designed as functional mimics of the anthracycline antibiotics. Bioorganic & Medicinal Chemistry Letters, 10(3), 293-296. [Link]

-

Thongkham, E., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(1), 7793. [Link]

-

Speth, P. A., et al. (1988). Uptake and intracellular distribution of doxorubicin metabolites in B-lymphocytes of chronic lymphocytic leukemia. Cancer research, 48(3), 638–642. [Link]

-

Chhikara, B. S., et al. (2022). Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. Molecules (Basel, Switzerland), 27(14), 4478. [Link]

-

Park, E. J., et al. (2012). Doxorubicin induces cytotoxicity through upregulation of pERK-dependent ATF3. PloS one, 7(9), e44990. [Link]

-

Panda, D., et al. (2015). Doxorubicin inhibits E. coli division by interacting at a novel site in FtsZ. The Biochemical journal, 472(1), 43–53. [Link]

-

Pankaj, P. P., & Sastry, G. N. (2012). Molecular mechanism and binding free energy of doxorubicin intercalation in DNA. Physical Chemistry Chemical Physics, 14(39), 13646-13656. [Link]

-

ResearchGate. (n.d.). Summary of previously published IC50 values of doxorubicin in different liver cancer cell lines. [Link]

-

Sinha, B. K., et al. (2021). Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. Molecules, 27(14), 4478. [Link]

-

Tartakoff, A. M., et al. (2020). Doxorubicin and other anthracyclines in cancers: Activity, chemoresistance and its overcoming. Seminars in Cancer Biology, 66, 1-13. [Link]

-

Wang, Y., et al. (2020). Doxorubicin Induces Endotheliotoxicity and Mitochondrial Dysfunction via ROS/eNOS/NO Pathway. Frontiers in Physiology, 11, 582. [Link]

-

Zhang, Y., et al. (2018). Synthesis of a Reactive Oxygen Species-Responsive Doxorubicin Derivative. Molecules (Basel, Switzerland), 23(7), 1809. [Link]

-

da Silva, D. D., et al. (2024). Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug. Cardiovascular Toxicology, 24, 266-279. [Link]

-

ResearchGate. (n.d.). Investigations into the DNA-binding mode of doxorubicinone. [Link]

-

ResearchGate. (n.d.). Metabolism of doxorubicin. [Link]

-

ResearchGate. (n.d.). Relative DNA binding affinity of doxorubicin and doxorubicinol measured by a FID assay. [Link]

-

ResearchGate. (n.d.). Toxicity and reactive oxygen species (ROS) measurements in doxorubicin (DOX)-treated cardiac H9c2 cells. [Link]

-

Singh, S., et al. (2019). In vitro study of the anticancer activity of various doxorubicin- containing dispersions. BioImpacts : BI, 9(1), 57–63. [Link]

-

Thongkham, E., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(1), 7793. [Link]

-

Wu, H., et al. (2021). Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. Molecules, 27(14), 4478. [Link]

-

Zhang, Y., et al. (2018). Synthesis of a Reactive Oxygen Species-Responsive Doxorubicin Derivative. Molecules, 23(7), 1809. [Link]

-

Besse, A., et al. (2010). Doxorubicin induces drug efflux pumps in Candida albicans. The Journal of antimicrobial chemotherapy, 65(9), 1998–2001. [Link]

-

Lee, C. C., et al. (2016). Antimycobacterial activity of DNA intercalator inhibitors of Mycobacterium tuberculosis primase DnaG. Tuberculosis (Edinburgh, Scotland), 99, 100–106. [Link]

-

Tartakoff, A. M., et al. (2020). Doxorubicin and other anthracyclines in cancers: Activity, chemoresistance and its overcoming. Seminars in cancer biology, 66, 1–13. [Link]

-

Misiti, F., et al. (2003). The secondary alcohol and aglycone metabolites of doxorubicin alter metabolism of human erythrocytes. Brazilian journal of medical and biological research = Revista brasileira de pesquisas medicas e biologicas, 36(12), 1647–1653. [Link]

Sources

- 1. Investigations into the DNA-binding mode of doxorubicinone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Antimycobacterial activity of DNA intercalator inhibitors of Mycobacterium tuberculosis primase DnaG - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]

- 5. Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin’s Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro formation of a toxic aglycone metabolite of 4-demethoxydaunorubicin in conditions that parallel the stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Doxorubicin inhibits E. coli division by interacting at a novel site in FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Doxorubicin induces drug efflux pumps in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

A Deep Dive into the Spectroscopic Characterization of 6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling a Key Doxorubicin-Related Impurity

6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione, a tetracyclic quinone with the molecular formula C19H12O6 and a molecular weight of 336.3 g/mol , is a significant compound often encountered as an impurity in the synthesis of the widely used anticancer drug, doxorubicin.[1] As with any pharmaceutical agent, the thorough characterization of impurities is a critical aspect of drug development and quality control to ensure the safety and efficacy of the final product. This guide provides a comprehensive technical overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—that are pivotal for the unambiguous identification and quantification of this specific impurity.

This document is structured to provide not just procedural steps, but a deeper understanding of the rationale behind the analytical choices, empowering researchers to develop and validate robust analytical methods. The methodologies outlined herein are designed to be self-validating, ensuring a high degree of confidence in the generated data.

Molecular Structure and Key Features

A foundational understanding of the molecular structure is paramount for predicting its spectroscopic behavior. The tetracyclic core, multiple hydroxyl groups, a methoxy group, and a quinone system are all key features that will manifest in the NMR, MS, and HPLC data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Molecule

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be characterized by signals in the aromatic, methoxy, and hydroxyl regions.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Justification |

| Aromatic-H | 6.5 - 8.5 | Singlet, Doublet, Triplet | The specific splitting patterns will depend on the coupling between adjacent protons on the aromatic rings. Protons on the substituted rings will have distinct shifts. |

| Methoxy-H (OCH₃) | 3.8 - 4.2 | Singlet | A characteristic singlet for the three equivalent protons of the methoxy group. |

| Hydroxyl-H (OH) | 9.0 - 14.0 | Broad Singlet | The chemical shift of phenolic hydroxyl protons can vary significantly depending on concentration, solvent, and hydrogen bonding. Intramolecular hydrogen bonding with the quinone carbonyls is expected to shift these signals downfield. |

Predicted ¹³C NMR Spectrum

The carbon NMR will reveal the carbon skeleton of the molecule.

| Carbon(s) | Predicted Chemical Shift (ppm) | Justification |

| Carbonyl (C=O) | 180 - 190 | The two quinone carbonyl carbons will appear at very downfield shifts. |

| Aromatic C-O | 150 - 165 | Aromatic carbons attached to hydroxyl and methoxy groups will be deshielded. |

| Aromatic C-C/C-H | 110 - 140 | The remaining aromatic carbons will resonate in this region. |

| Methoxy (OCH₃) | 55 - 65 | The carbon of the methoxy group will have a characteristic upfield shift. |

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the reference standard of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).

-

To aid in structural confirmation, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. These experiments will establish proton-proton and proton-carbon correlations, allowing for the unambiguous assignment of all signals.

-

Caption: A streamlined workflow for the NMR analysis of the target compound.

Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which can be used for both identification and structural elucidation.

Expected Mass Spectrum

Using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), the expected accurate mass of the protonated molecule [M+H]⁺ would be approximately 337.0658 m/z.

Fragmentation Pattern

The fragmentation of tetracyclic quinones is influenced by the positions of the hydroxyl and methoxy groups.[6][7] Common fragmentation pathways for similar hydroquinone derivatives often involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and formaldehyde (CH₂O) from the methoxy group.[6][7][8]

A plausible fragmentation pathway could involve:

-

Initial loss of water: [M+H - H₂O]⁺

-

Subsequent loss of carbon monoxide: [M+H - H₂O - CO]⁺

-

Loss of a methyl radical from the methoxy group: [M+H - CH₃]⁺ followed by the loss of CO.

The study of doxorubicin metabolites has shown common fragmentation patterns within the tetracyclic core, which can provide insights into the fragmentation of this related impurity.[9]

Experimental Protocol for MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Ionization Technique: Electrospray ionization (ESI) in positive ion mode is a suitable technique for this class of compounds.

-

Instrumentation: A high-resolution mass spectrometer is essential for accurate mass measurements and determination of the elemental composition.

-

Data Acquisition:

-

Acquire a full scan mass spectrum to determine the mass of the molecular ion.

-

Perform tandem MS (MS/MS) experiments by isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern. This fragmentation "fingerprint" is highly specific and invaluable for structural confirmation.

-

Caption: A predicted fragmentation pathway for this compound in positive ion ESI-MS.

High-Performance Liquid Chromatography (HPLC): Separation and Quantification

HPLC is the workhorse of pharmaceutical analysis for the separation, identification, and quantification of drug substances and their impurities. The polar nature of this compound, due to its multiple hydroxyl groups, necessitates a thoughtful approach to method development.[10][11][12]

Method Development Strategy

A reversed-phase HPLC method is the most appropriate starting point.

| Parameter | Recommendation | Rationale |

| Stationary Phase | C18 or Phenyl-Hexyl column | A C18 column provides good hydrophobic retention for the tetracyclic core. A Phenyl-Hexyl phase can offer alternative selectivity through pi-pi interactions with the aromatic system.[13] |

| Mobile Phase | Acetonitrile or Methanol and Water with a pH modifier (e.g., 0.1% formic acid or phosphoric acid) | The organic modifier is necessary to elute the compound from the reversed-phase column. An acidic pH will suppress the ionization of the phenolic hydroxyl groups, leading to better peak shape and retention.[13] |

| Detection | UV-Vis or Photodiode Array (PDA) Detector | The extensive conjugated system of the tetracene-dione chromophore will result in strong UV absorbance, likely with maxima in the 254 nm and 400-500 nm regions, allowing for sensitive detection. A PDA detector will provide spectral information, aiding in peak identification and purity assessment.[14][15][16][17][18][19] |

| Elution Mode | Gradient Elution | A gradient elution, where the proportion of the organic solvent is increased over time, will be necessary to ensure the elution of the target compound with a good peak shape and to separate it from other related impurities with different polarities. |

Experimental Protocol for HPLC Analysis

-

Standard and Sample Preparation:

-

Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent.

-

-

Chromatographic System:

-

An HPLC system equipped with a pump, autosampler, column oven, and a PDA detector.

-

-

Method Validation:

-

The developed method should be validated according to ICH guidelines, including an assessment of specificity, linearity, range, accuracy, precision, and robustness.

-

Caption: A general workflow for the HPLC analysis and quantification of the impurity.

Conclusion: A Multi-faceted Approach to Characterization

The comprehensive spectroscopic analysis of this compound requires a synergistic application of NMR, MS, and HPLC. While this guide provides a robust theoretical framework and detailed analytical protocols based on the analysis of structurally related compounds, the acquisition of experimental data using a certified reference standard is essential for definitive characterization and method validation. The methodologies outlined herein are designed to be a valuable resource for researchers and scientists in the pharmaceutical industry, enabling the confident identification and control of this critical doxorubicin-related impurity.

References

-

de Castro, A. A. H. P., da Silva, J. H., & de Abreu, F. C. (2011). Electrospray ionization mass spectrometric fragmentation of hydroquinone derivatives. Journal of Mass Spectrometry, 46(3), 259-266. [Link]

-

ResearchGate. (n.d.). Electrospray ionization mass spectrometric fragmentation of hydroquinone derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 6. Fragmentation pattern of protonated hydroquinone 4. Retrieved from [Link]

-

Jones, D. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Hichrom. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 6,8,11-Trihydroxy-1-methoxy-5,12-naphthacenedione. Retrieved from [Link]

-

Zhang, Y., Wang, Y., Zhang, J., & Wang, Y. (2018). Discovery of Novel Doxorubicin Metabolites in MCF7 Doxorubicin-Resistant Cells. Journal of Cancer, 9(16), 2869–2876. [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

-

Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

-

Chen, C. Y., Huang, S. D. (2008). Simultaneous determination of tetracylines and quinolones antibiotics in egg by ultra-performance liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B, 864(1-2), 103-110. [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

-

Beynon, J. H., & Williams, A. E. (1963). Mass Spectra of Various Quinones and Polycyclic Ketones. Applied Spectroscopy, 17(6), 161-167. [Link]

-

Al-Malki, J., & Kumosani, T. (2024). Structural Variance of Doxorubicin and Anthracycline Analogues as Topoisomerase Alpha and Beta (Top2a and Top2b) Inhibitors and Potential Design of Analogue Candidates of Less Side Effects on Cardiomyocytes. Current Drug Targets, 25(11), 1269-1282. [Link]

-

Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]

-

Lacerda, E. G., et al. (2018). Computational Prediction of the 1H and 13C NMR Chemical Shifts for Protonated Alkylpyrroles - Electron Correlation and Not Solvation Is the Salvation. ChemPhysChem, 20(2), 241-250. [Link]

-

Axios Research. (n.d.). This compound. Retrieved from [Link]

-

Nagy, A., Schally, A. V., Armatis, P., Szepeshazi, K., Halmos, G., Kovacs, M., ... & Yano, T. (1998). Design, synthesis, and in vitro evaluation of cytotoxic analogs of bombesin-like peptides containing doxorubicin or its intensely potent derivative, 2-pyrrolinodoxorubicin. Proceedings of the National Academy of Sciences, 95(4), 1794-1799. [Link]

-

ResearchGate. (n.d.). Simultaneous Determination of Tetracylines and Quinolones Antibiotics in Egg by Ultra-Performance Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Sayeeda, Z. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning (Doctoral dissertation, University of Alberta). [Link]

-

Guan, Y., et al. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. ChemRxiv. [Link]

-

Lee, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20272. [Link]

-

Cera, A., et al. (2014). Interaction of Doxorubicin with Polynucleotides. A Spectroscopic Study. The Journal of Physical Chemistry B, 118(12), 3246-3255. [Link]

-

D'Angelo, A., et al. (2024). Spectroscopic Assessment of Doxorubicin (DOX)-Gemcitabine (GEM) Gold Complex Nanovector as Diagnostic Tool of Galectin-1 Biomarker. International Journal of Molecular Sciences, 25(7), 3792. [Link]

-

Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD. Agilent. [Link]

-

eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

Singh, S., & Kumar, V. (2014). Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 584-589. [Link]

-

Rateb, M. E., et al. (2024). 11-Hydroxy-7-Methoxy-2,8-Dimethyltetracene-5,12-Dione. Molbank, 2024(2), M1859. [Link]

-

Restek. (2020, October 15). Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV. Retrieved from [Link]

-

Guan, Y., et al. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. ChemRxiv. [Link]

-

Bautista, R. P., et al. (2016). Simultaneous detection of tetracycline and its degradation byproducts using liquid chromatography-mass spectrometry with dual ionization source. International Journal of Environmental Science and Technology, 13(8), 1957-1966. [Link]

-

Ovrebo, S., et al. (1995). Detection of polycyclic aromatic hydrocarbon metabolites by high-pressure liquid chromatography after purification on immunoaffinity columns in urine from occupationally exposed workers. International Archives of Occupational and Environmental Health, 67(3), 191-197. [Link]

-

Li, Y., et al. (2024). Rapid Determination of Tetracyclines in Drinking and Environmental Waters Using Fully Automatic Solid-Phase Extraction with Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 29(12), 2901. [Link]

-

Khan, M. A., et al. (2020). Quantification of Selected Polycyclic Aromatic Hydrocarbons (PAHs) in Soil, Water and Blood by an Optimized and Validated HPLC–UV–DAD Method. Soil and Sediment Contamination: An International Journal, 29(7), 749-764. [Link]

-

Dove Research & Analytics. (n.d.). Products by Parent Name: Doxorubicin. Retrieved from [Link]

-

Meiji Seika Pharma. (n.d.). Doxorubicin Hydrochloride. Retrieved from [Link]

-

USP. (n.d.). Doxorubicin Hydrochloride. Retrieved from [Link]

Sources

- 1. 6,8,11-Trihydroxy-1-methoxy-5,12-naphthacenedione (Doxorubicin Impurity), 6,8,11-Trihydroxy-1-methoxy-5,12-naphthacenedione (Doxorubicin Impurity), TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]

- 2. (PDF) Computational Prediction of the 1H and 13C NMR [research.amanote.com]

- 3. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 4. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Electrospray ionization mass spectrometric fragmentation of hydroquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. | PDF or Rental [articles.researchsolutions.com]

- 9. Discovery of Novel Doxorubicin Metabolites in MCF7 Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hplc.eu [hplc.eu]

- 11. resolian.com [resolian.com]

- 12. waters.com [waters.com]

- 13. phx.phenomenex.com [phx.phenomenex.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. agilent.com [agilent.com]

- 17. primescholars.com [primescholars.com]

- 18. Detection of polycyclic aromatic hydrocarbon metabolites by high-pressure liquid chromatography after purification on immunoaffinity columns in urine from occupationally exposed workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantification of Selected Polycyclic Aromatic Hydrocarbons (PAHs) in Soil, Water and Blood by an Optimized and Validated HPLC –UV–DAD Method [pjoes.com]

Methodological & Application

Application Note & Protocol: A Validated HPLC-UV Method for the Quantification of 6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione

Abstract

This document provides a comprehensive guide to the development and validation of a robust analytical method for the quantification of 6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione. This tetracyclic polyketide, a key chemical entity in pharmaceutical research, requires a precise and reliable analytical method for accurate characterization and quantification in various stages of drug development.[1][2] The presented method utilizes High-Performance Liquid Chromatography (HPLC) with UV-Vis detection, a widely accessible and powerful tool for the isolation and quantification of antibiotics and related compounds.[3] The protocol herein is designed to be a self-validating system, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and aligned with the expectations of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[4][5][6][7]

Introduction

This compound is a complex aromatic compound belonging to the tetracycline class of molecules.[8][9] Accurate quantification of this analyte is critical for a multitude of applications within the pharmaceutical industry, including impurity profiling, stability testing, and pharmacokinetic studies.[2][10] The development of a validated analytical method ensures the generation of reliable and reproducible data, which is paramount for regulatory submissions and ensuring product quality and safety.[2][11]

This application note details a systematic approach to method development and validation, providing researchers, scientists, and drug development professionals with a practical and scientifically sound protocol. The causality behind experimental choices is explained to provide a deeper understanding of the method's principles.

Analyte Characterization

A thorough understanding of the analyte's physicochemical properties is the foundation of successful method development.[12]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | [8] |

| Synonyms | 6,8,11-Trihydroxy-1-methoxy-5,12-naphthacenedione | [8][9] |

| CAS Number | 64845-67-6 | [8][9] |

| Molecular Formula | C19H12O6 | [9] |

| Molecular Weight | 336.3 g/mol | [9] |

| Structure | A tetracyclic aromatic structure with hydroxyl and methoxy functional groups. | [8][9] |

| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. Aqueous solubility is likely pH-dependent due to the phenolic hydroxyl groups. | Inferred from similar tetracyclic structures. |

| UV Absorbance | The extended chromophore system is expected to exhibit strong UV absorbance, making UV detection a suitable quantification technique. | Inferred from similar tetracyclic structures. |

Method Development Strategy

The development of a robust analytical method is a systematic process.[2][12] Our strategy focuses on optimizing chromatographic separation and detection to achieve the desired sensitivity, specificity, and accuracy.

Figure 1: A workflow diagram illustrating the key stages of analytical method development and validation.

Selection of Analytical Technique

High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector was selected for its robustness, versatility, and widespread availability.[3] This technique is well-suited for the analysis of tetracyclic compounds and allows for efficient separation from potential impurities.[13] For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be the preferred method.[14][15][16]

Chromatographic Conditions

The goal of chromatographic optimization is to achieve a symmetrical peak shape for the analyte, with adequate retention and resolution from other components in the sample matrix.

Table 2: Optimized HPLC-UV Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar to non-polar aromatic compounds.[3][13] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification of the mobile phase helps to suppress the ionization of phenolic hydroxyl groups, leading to better peak shape and retention.[14][17] |

| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase chromatography, providing good elution strength for the analyte. |

| Gradient Elution | 0-2 min: 30% B; 2-10 min: 30-90% B; 10-12 min: 90% B; 12-13 min: 90-30% B; 13-15 min: 30% B | A gradient elution is necessary to ensure efficient elution of the analyte and any potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume for standard HPLC systems. |

| Detection Wavelength | To be determined by UV scan (likely in the 254-380 nm range) | The optimal wavelength is determined by acquiring a UV spectrum of the analyte to identify the wavelength of maximum absorbance (λmax), ensuring maximum sensitivity. |

Sample Preparation

The objective of sample preparation is to extract the analyte from the sample matrix and remove any interfering components that could affect the analysis.[18][19] The choice of technique depends on the complexity of the sample matrix.

-

For Drug Substance/Product: A simple "dilute-and-shoot" approach is often sufficient. The sample is dissolved in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) and then filtered through a 0.45 µm syringe filter before injection.[20]

-

For Biological Matrices (e.g., Plasma, Urine): More extensive sample preparation is required to remove proteins and other endogenous interferences.[19] Common techniques include:

-

Protein Precipitation (PPT): Acetonitrile is a common precipitating agent.[18][20]

-

Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT but is more labor-intensive.[20][21]

-

Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for sample concentration, making it ideal for trace-level analysis.[18][19]

-

Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][6] The validation will be performed according to the ICH Q2(R1) guidelines.[22]

Figure 2: Key parameters for analytical method validation as per ICH Q2(R1) guidelines.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]

Protocol:

-

Analyze a blank sample (matrix without the analyte).

-

Analyze a sample of the analyte standard.

-

Analyze a sample of the analyte spiked into the matrix.

-

If available, analyze samples containing potential impurities or degradation products.

Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, and the blank sample should show no interfering peaks at the retention time of the analyte.

Linearity and Range

Objective: To demonstrate that the analytical method provides results that are directly proportional to the concentration of the analyte in the sample over a specified range.[5]

Protocol:

-

Prepare a series of at least five calibration standards of the analyte at different concentrations. A recommended range is 50% to 150% of the expected sample concentration.[5]

-

Inject each standard in triplicate.

-

Construct a calibration curve by plotting the peak area versus the concentration.

-

Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

-

Prepare samples with known concentrations of the analyte (e.g., by spiking the matrix with a known amount of analyte) at a minimum of three concentration levels (low, medium, and high) within the specified range.

-

Analyze each sample in triplicate.

-

Calculate the percent recovery for each sample.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

-

Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[22]

-

Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.

Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve:

-

LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

-

LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Acceptance Criteria: The LOQ should be determined with an acceptable level of precision (RSD ≤ 10%) and accuracy (recovery within 80-120%).

Robustness

Objective: To evaluate the capacity of the analytical method to remain unaffected by small, but deliberate variations in method parameters.[5]

Protocol:

-

Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase composition (± 2% organic)

-

pH of the mobile phase A (± 0.2 units)

-

-

Analyze a system suitability solution under each modified condition.

Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits, demonstrating the method's reliability during normal usage.

System Suitability

Prior to each analytical run, a system suitability solution (a standard solution of the analyte) should be injected to ensure that the chromatographic system is performing adequately.

Table 3: System Suitability Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area (for 5 replicate injections) | ≤ 2.0% |

| Relative Standard Deviation (RSD) of Retention Time (for 5 replicate injections) | ≤ 1.0% |

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 4: Example Validation Summary Table

| Validation Parameter | Result | Acceptance Criteria | Pass/Fail |

| Specificity | No interference at analyte retention time | No interference | Pass |

| Linearity (r²) | 0.9995 | ≥ 0.999 | Pass |

| Range | 1.0 - 15.0 µg/mL | Defined by linearity | Pass |

| Accuracy (% Recovery) | 99.5% (Low), 100.2% (Mid), 101.1% (High) | 98.0% - 102.0% | Pass |

| Precision (Repeatability, %RSD) | 0.8% | ≤ 2.0% | Pass |

| Precision (Intermediate, %RSD) | 1.2% | ≤ 2.0% | Pass |

| LOD | 0.1 µg/mL | - | - |

| LOQ | 0.3 µg/mL | RSD ≤ 10%, Recovery 80-120% | Pass |

| Robustness | System suitability passed for all variations | System suitability criteria met | Pass |

Conclusion

This application note provides a detailed and scientifically grounded protocol for the development and validation of an HPLC-UV method for the quantification of this compound. By following the outlined procedures and adhering to the principles of scientific integrity, researchers can establish a reliable and robust analytical method suitable for various applications in pharmaceutical development. The provided framework ensures that the method is well-characterized, validated, and fit for its intended purpose, ultimately contributing to the generation of high-quality, defensible data.

References

- Simultaneous determination of tetracycline, oxytetracycline, and chlortetracycline using liquid chromatography tandem mass spectrometry - FDA. (n.d.).

- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).

- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6).

- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.).

- Development and validation of an HPLC method for tetracycline-related USP monographs. (2025, August 7).

- FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25).

- Mass spectrometric analysis of tetracycline antibiotics in foods - PubMed. (n.d.).

- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).

- Bioanalytical Method Validation Guidance for Industry - FDA. (2018, May 24).

- Bioanalytical Method Validation FDA 2001.pdf. (n.d.).

- Chromatographic mass spectrometric determination of tetracycline antibiotics in water using a single-quadrupole mass analyzer | Streletskiy | Hygiene and Sanitation. (2025, January 28).

- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17).

- Analysis of Tetracycline, Oxytetracycline and Chlortetracycline in Plasma Extracts by Electrospray Tandem Mass-Spectrometry and by Liquid Chromatography - Taylor & Francis. (2006, August 22).

- ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. (2025, December 4).

- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).

- Determination of Tetracyclines in Surface Water by Ultra High Performance Liquid Chromatography/ Tandem Mass Spectrometry Pittco - Shimadzu. (n.d.).

- HPLC method validation for modernization of the tetracycline hydrochloride capsule USP monograph - CORE. (2014, September 26).

- Development and validation of an HPLC confirmatory method for the determination of tetracycline antibiotics residues in bovine muscle according to the European Union regulation 2002/657/EC - PubMed. (2005, November 15).

- Determination of Tetracycline Residues in Milk by High Performance Liquid Chromatography - Ijcmas.com. (2019, February 10).

- Separations of Tetracycline Antibiotics by Reversed Phase HPLC, Using Discovery Columns. (n.d.).

- Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (n.d.).

- CAS No : 64845-67-6 | Product Name : 6,8,11-Trihydroxy-1-methoxy-5,12-naphthacenedione | Pharmaffiliates. (n.d.).

- Bioanalytical sample preparation | Biotage. (2025, December 6).

- An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application - International Journal of Pharmaceutical Sciences. (2025, January 29).

- Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography - Preprints.org. (2025, June 13).

- Sample Preparation Techniques for Biological Matrices - Agilent. (n.d.).

- This compound - CAS - Axios Research. (n.d.).

- New methods for stereochemical determination of complex polyketides: configurational assignment of novel metabolites from myxobacteria - Natural Product Reports (RSC Publishing). (2008, July 18).

- A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. (2023, March 7).

- 6,8,11-Trihydroxy-1-methoxy-5,12-naphthacenedione (Doxorubicin Impurity), 6,8,11 ... - Fisher Scientific. (n.d.).

- APPROCHES OF ANALYTICAL METHOD DEVELOPMENT AND VALIDATION: A REVIEW - IJRPC. (n.d.).

- Steps for Analytical Method Development | Pharmaguideline. (n.d.).

- Products by Parent Name: Doxorubicin - Dove Research & Analytics. (n.d.).

- Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective - Agilent. (2024, May 23).

- Doxorubicin Hydrochloride. (n.d.).

Sources

- 1. This compound - CAS - 64845-67-6 | Axios Research [axios-research.com]

- 2. emerypharma.com [emerypharma.com]

- 3. Separations of Tetracycline Antibiotics by Reversed Phase HPLC, Using Discovery Columns [sigmaaldrich.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. ema.europa.eu [ema.europa.eu]

- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 6,8,11-Trihydroxy-1-methoxy-5,12-naphthacenedione (Doxorubicin Impurity), 6,8,11-Trihydroxy-1-methoxy-5,12-naphthacenedione (Doxorubicin Impurity), TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]

- 10. ijrpc.com [ijrpc.com]

- 11. bioanalysis-zone.com [bioanalysis-zone.com]

- 12. Steps for Analytical Method Development | Pharmaguideline [pharmaguideline.com]

- 13. researchgate.net [researchgate.net]

- 14. fda.gov [fda.gov]

- 15. Mass spectrometric analysis of tetracycline antibiotics in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chromatographic mass spectrometric determination of tetracycline antibiotics in water using a single-quadrupole mass analyzer | Streletskiy | Hygiene and Sanitation [rjhas.ru]

- 17. ijcmas.com [ijcmas.com]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. preprints.org [preprints.org]

- 20. biotage.com [biotage.com]

- 21. agilent.com [agilent.com]

- 22. database.ich.org [database.ich.org]

Application Note: 6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione as a Critical Reference Standard in Anthracycline Development

[1][2][3][4]

Executive Summary

In the development of anthracycline antibiotics (e.g., Doxorubicin, Epirubicin), the control of impurities is a Critical Quality Attribute (CQA) mandated by ICH Q3A/B guidelines.[1][2] 6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione (CAS: 64845-67-6) is a specific degradation product representing the fully aromatized naphthacene core of the anthracycline skeleton.[3][4][5][1] Its presence indicates significant degradation involving glycosidic cleavage followed by A-ring aromatization and side-chain elimination.[3][4][5][1]

This guide provides a validated framework for utilizing this compound as a reference standard to ensure the safety and efficacy of anthracycline-based therapeutics.[3][4][5]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the fundamental properties of the reference standard is a prerequisite for accurate analytical method development.[2]

| Property | Specification |

| Chemical Name | This compound |

| Common Synonyms | Doxorubicin Impurity 2; 1-Methoxy-6,8,11-trihydroxy-5,12-naphthacenedione |

| CAS Number | 64845-67-6 |

| Molecular Formula | C₁₉H₁₂O₆ |

| Molecular Weight | 336.30 g/mol |

| Appearance | Red to dark red crystalline solid |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in Methanol; Insoluble in Water |

| UV Max (λ) | ~233 nm, 253 nm, 480 nm (Characteristic Quinone band) |

| Role | Degradation Impurity (Oxidative/Elimination product) |

Mechanistic Context: The Degradation Pathway

To effectively monitor this impurity, one must understand its origin.[2] Unlike the primary aglycone (Doxorubicinone), which retains the non-aromatic A-ring and C9 side chain, this reference standard represents a "terminal" degradation state where the molecule has undergone dehydration and side-chain cleavage.[4][5][1][2]

Figure 1: Mechanistic pathway showing the formation of the target impurity from the parent API.[3][1][2]

Analytical Protocol: HPLC Method for Impurity Profiling[5]

This protocol is designed to separate the highly non-polar aromatized impurity from the polar parent drug and intermediate aglycones.[2]

Chromatographic Conditions (UHPLC/HPLC)

-

Column: C18 Stationary Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent).[1][2]

-

Rationale: A robust C18 column is required to retain the planar, hydrophobic structure of the tetracene impurity.[2]

-

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[2]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Note: Acidic pH suppresses the ionization of phenolic hydroxyls, sharpening peak shape.[2]

-

-

Flow Rate: 0.4 mL/min (UPLC) or 1.0 mL/min (HPLC).

-

Column Temperature: 35°C.

-

Detection: UV/Vis at 254 nm (aromatic backbone) and 480 nm (visible region specificity).[1][2]

Gradient Program[5]

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Isocratic Hold |

| 15.0 | 5 | 95 | Linear Gradient |

| 18.0 | 5 | 95 | Wash |

| 18.1 | 95 | 5 | Re-equilibration |

| 22.0 | 95 | 5 | End |

Standard Preparation (Critical Step)[3][5]

Due to the planar aromatic nature of this compound, it exhibits poor aqueous solubility and can precipitate if not handled correctly.[3][4][5][1]

-

Stock Solution (1 mg/mL): Weigh 1.0 mg of the reference standard into a 1.5 mL amber glass vial. Dissolve in 100% DMSO . Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard (50 µg/mL): Dilute the Stock Solution with Acetonitrile (Do not use water at this stage).[5][2]

-

System Suitability Solution: Spike the Working Standard into a solution of Doxorubicin API (1 mg/mL) to verify resolution (Rs > 2.0).

Method Validation & Quality Control

To use this standard in a GMP environment, the following parameters must be verified:

Specificity

The method must demonstrate no interference between the Reference Standard peak and the API or blank peaks.[2] The Relative Retention Time (RRT) of this impurity is typically 1.2 - 1.4 relative to Doxorubicin, eluting later due to increased hydrophobicity.[3][4][5][1][2]

Linearity & LOQ

-

Range: 0.05% to 1.0% of the target API concentration.

-

Acceptance: Correlation coefficient (

) -

Limit of Quantitation (LOQ): Signal-to-Noise ratio

10.

Workflow Diagram[3][5]

Figure 2: Operational workflow for qualifying the reference standard.

Regulatory & Safety Considerations

ICH Guidelines

Under ICH Q3A(R2) and Q3B(R2) , any impurity exceeding the identification threshold (typically 0.10%) must be identified.[1][2] This reference standard is essential for:

-

Identification: Matching retention time and UV spectrum.[2]

-

Quantification: Calculating Relative Response Factors (RRF).

Handling Precautions[3][5]

-

Toxicity: As an anthracycline derivative, treat as a potential genotoxin/carcinogen .[5][2]

-

PPE: Double nitrile gloves, lab coat, and handling within a certified Fume Hood or Biological Safety Cabinet (Class II).[2]

-

Light Sensitivity: Anthracyclines and their derivatives are photo-labile.[4][5][1][2] Store solids and solutions in amber glassware and minimize exposure to ambient light.[2]

References

Sources

- 1. 5,12-Naphthacenedione, 8-acetyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-10-((2,3,6-trideoxy-3-((N-(N,N-dimethylglycyl)glycyl)amino)-alpha-L-lyxo-hexopyranosyl)oxy)-, (8S-cis)- | C33H39N3O12 | CID 151548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. CAS 25316-40-9: Doxorubicin hydrochloride | CymitQuimica [cymitquimica.com]

- 4. Doxorubicin | C27H29NO11 | CID 31703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Doxorubicinol | C27H31NO11 | CID 83970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - CAS - 64845-67-6 | Axios Research [axios-research.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

Application Note: Experimental Design & Characterization of 6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione

Executive Summary & Compound Profile

6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione (CAS: 64845-67-6) represents the fully aromatic, planar aglycone core of the anthracycline class (related to Doxorubicin and Daunorubicin).[1][2] Unlike the clinically used anthracyclines, which possess a puckered tetrahydro-A-ring and an amino-sugar moiety, this compound is fully unsaturated (naphthacenedione) and lacks the glycosidic linkage.[1][2]

Significance in Research:

-

Impurity Profiling: It is a known degradation product/impurity of Doxorubicin; characterizing its toxicity is critical for QC.[1]

-

Mechanistic Probes: Its planar structure makes it an excellent control for studying the role of the sugar moiety in DNA binding kinetics.

-

Redox Biology: The quinone moiety, stripped of steric bulk, is highly active in redox cycling, making it a potent generator of Reactive Oxygen Species (ROS).[1]

Physicochemical Properties & Handling

| Property | Specification | Experimental Implication |

| Molecular Weight | 336.29 g/mol | Small molecule; rapid diffusion.[1][2] |

| LogP (Predicted) | ~2.5 - 3.5 | High Lipophilicity. Poor aqueous solubility compared to Doxorubicin HCl.[1][2] |

| Fluorescence | Ex: ~480 nm / Em: ~590 nm | Auto-fluorescent.[1][2] Do not use concurrent red fluorescent dyes (e.g., PI) without compensation.[1] |

| Stability | Light Sensitive | Protect from light. Handle in amber tubes or foil-wrapped containers.[1][2] |

In Vitro Experimental Design

Formulation for Cell Culture

Challenge: The compound is hydrophobic and prone to precipitation in varying pH.[1] Protocol:

-

Stock Solution: Dissolve 10 mM in anhydrous DMSO. Vortex for 2 minutes. Store at -20°C in aliquots (avoid freeze-thaw).

-

Working Solution: Dilute stock 1:1000 into serum-free media just prior to use.

Cytotoxicity & IC50 Determination (Standardized)

Objective: Establish potency relative to Doxorubicin. Cell Lines: MCF-7 (Breast), HeLa (Cervical), H9c2 (Cardiomyocytes - toxicity control).[1][2]

Workflow:

-

Seed cells at 5,000 cells/well in 96-well plates. Allow 24h attachment.

-

Treat with serial dilutions (0.01 µM to 100 µM).

-

Incubate for 48h or 72h.

-

Readout: Use CellTiter-Glo (ATP) or CCK-8 .[1][2]

-

Avoid MTT: The compound's redox potential can directly reduce MTT tetrazolium, causing false positives.[1]

-

Mechanistic Assay: ROS Generation vs. DNA Intercalation

This compound likely acts via ROS generation rather than pure Topoisomerase II poisoning due to the lack of the stabilizing amino sugar.[1]

A. ROS Detection Protocol (DCFDA) [1][2]

-

Seed cells (2x10^4/well) in black-walled 96-well plates.

-

Wash with PBS; incubate with 20 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 45 min.

-

Wash 2x with PBS to remove extracellular dye.[1]

-

Add Compound (at IC50 concentration) in phenol-red-free media.

-

Kinetic Read: Measure fluorescence (Ex 485/Em 535) every 15 min for 4 hours.

B. DNA Intercalation (Cell-Free Viscosity Assay) Rationale: Intercalators lengthen DNA, increasing viscosity.[1]

-

Add Compound at increasing ratios (r = [Compound]/[DNA]).[1][2]

-

Measure viscosity using an Ubbelohde viscometer.[1]

-

Result Interpretation: If viscosity increases significantly (slope > 0), intercalation is confirmed.[1] If viscosity is unchanged, the mechanism is purely oxidative/non-intercalative.[1]

In Vivo Experimental Design

Formulation Strategy (The "Solubility Bridge")

Warning: Do not attempt to dissolve in pure saline; it will precipitate and cause embolisms.[1]

Recommended Vehicle:

-

Option A (Standard): 10% DMSO + 40% PEG-400 + 50% Saline.[1][2]

-

Option B (Advanced): Liposomal encapsulation (if studying biodistribution) or 5% Cremophor EL / 5% Ethanol / 90% Saline.[1][2]

Maximum Tolerated Dose (MTD) Escalation

Before efficacy, toxicity must be mapped.[1] Subjects: BALB/c mice (n=3 per cohort).[1][2] Route: Intraperitoneal (IP) or Intravenous (IV - Tail Vein).[1][2] Protocol:

-

Start dose: 1 mg/kg (based on Doxorubicin equivalence).[1]

-

Escalate: 3, 5, 10 mg/kg (3-day washout between cohorts).[1][2]

-

Endpoints: Body weight loss >15%, piloerection, lethargy.[1]

-

Necropsy: Focus on Cardiac tissue (anthracycline target) and Liver (metabolism).[1][2]

Pharmacokinetics (PK) & Biodistribution

Since the compound is fluorescent, it can be tracked, but LC-MS/MS is required for quantification.[1][2]

Sampling Points: 5, 15, 30 min, 1h, 4h, 12h, 24h post-injection.[1] Bioanalysis (LC-MS/MS):

-

Column: C18 Reverse Phase.[1]

-

Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.[1]

-

Detection: MRM mode (Transition: Parent mass -> Quinone fragment).[1][2]

Mechanistic Visualization

The following diagram illustrates the dual-pathway mechanism (Redox Cycling vs. Intercalation) and the specific experimental checkpoints described above.